molecular formula C17H27NO4 B1434460 Nadolol D9 CAS No. 94513-92-5

Nadolol D9

Cat. No. B1434460
CAS RN: 94513-92-5
M. Wt: 318.46 g/mol
InChI Key: VWPOSFSPZNDTMJ-PJODJJNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nadolol D9 is a beta-blocker drug that has been extensively studied for its potential application in various scientific research fields. It is a deuterated form of nadolol, which is a non-selective beta-blocker used for the treatment of hypertension, angina, and arrhythmias. Nadolol D9 has been synthesized to improve the pharmacokinetic properties of nadolol and to enhance its efficacy in scientific research.

Scientific Research Applications

Chiral Separation in Pharmaceuticals

Nadolol, a β-blocker drug, exhibits chiral properties due to its three chiral centers. Studies have explored the chiral separation of nadolol stereoisomers, crucial for pharmaceutical applications. For instance, a study by Wang and Ching (2005) demonstrated the separation of nadolol enantiomers using five-zone simulated moving bed chromatography, achieving high purity and yield in specific configurations (Wang & Ching, 2005). Another study utilized high-performance liquid chromatography (HPLC) for the determination of nadolol stereoisomers in capsules, validating a method for quantification in pharmaceutical formulations (Alexandre et al., 2017).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of nadolol. A systematic review by Kalsoom et al. (2022) provides a comprehensive overview of pharmacokinetic data on nadolol, offering insights beneficial for clinicians in dosage adjustments (Kalsoom et al., 2022).

Impact on Cellular and Molecular Mechanisms

Research on nadolol has extended to its effects on cellular and molecular mechanisms. For instance, Peng, Bond, and Knoll (2011) investigated the impact of acute and chronic nadolol treatment on β2-adrenergic receptor signaling, revealing insights into its effects on airway contractility (Peng, Bond, & Knoll, 2011).

Environmental and Safety Considerations

Studies also focus on the environmental impact and safety of nadolol. For example, research into the removal of nadolol from wastewater using nanomaterials highlights the need for efficient methods to mitigate its environmental presence (Vukojević et al., 2022). Additionally, a study on nadolol's safety in infantile hemangioma treatment emphasizes the importance of understanding its pharmacokinetics and potential risks in specific patient populations (McGillis et al., 2019).

properties

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadolol D9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadolol D9
Reactant of Route 2
Reactant of Route 2
Nadolol D9
Reactant of Route 3
Reactant of Route 3
Nadolol D9
Reactant of Route 4
Reactant of Route 4
Nadolol D9
Reactant of Route 5
Reactant of Route 5
Nadolol D9
Reactant of Route 6
Nadolol D9

Citations

For This Compound
4
Citations
N Kanjarla, B Pasupuleti, N Boggula… - … Journal of Mass …, 2023 - journals.sagepub.com
… of this study is to develop and validate a specific, rapid, sensitive, and accurate method for the quantification of Nadolol in rat plasma by using the deuterated form of Nadolol, Nadolol D9…
Number of citations: 3 journals.sagepub.com
AI Cohen, RG Devlin, E Ivashkiv… - Journal of …, 1984 - Wiley Online Library
… The urinary excretion patterns of nadolol (I) and nadolol-d9 (11) arc summarized in Tables IV and V. Depending on the drug form, subjcct, and leg, 8-20% (mean 12%) and 7- 17% (…
Number of citations: 6 onlinelibrary.wiley.com
SF Yen, WD Wilson, SW Pearce, EJ Gabbay - Journal of pharmaceutical …, 1984 - Elsevier
… The urinary excretion patterns of nadolol (I) and nadolol-d9 (11) arc summarized in Tables IV and V. Depending on the drug form, subjcct, and leg, 8-20% (mean 12%) and 7- 17% (…
Number of citations: 5 www.sciencedirect.com
TS Lin - Journal of pharmaceutical sciences, 1984 - Wiley Online Library
A series of 3′‐O‐acyl derivatives of 5′‐amino‐5′‐deoxythymidine (5′‐NH 2 ‐TdR) (IIIa‐j) was synthesized by acylation of 5′‐azido‐5′‐deoxythymidine (I). The resulting acetoxy …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.